molecular formula C12Cl8O2 B12009549 2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione CAS No. 5411-84-7

2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione

Cat. No.: B12009549
CAS No.: 5411-84-7
M. Wt: 459.7 g/mol
InChI Key: WEKJYLVKHPNRIN-UHFFFAOYSA-N
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Description

2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione is a highly chlorinated biphenyl derivative featuring two cyclohexa-2,5-dien-1-ylidene rings connected via a single bond. Each ring is substituted with eight chlorine atoms at positions 2, 2', 3, 3', 5, 5', 6, and 6', and the molecule contains two ketone groups at the 4 and 4' positions. This structural arrangement confers unique electronic and steric properties, making it relevant in catalytic and materials science applications, particularly in oxidation reactions and as a precursor for functionalized polymers .

Properties

CAS No.

5411-84-7

Molecular Formula

C12Cl8O2

Molecular Weight

459.7 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12Cl8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16

InChI Key

WEKJYLVKHPNRIN-UHFFFAOYSA-N

Canonical SMILES

C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)Cl)C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Vanadium-Catalyzed Radical Dimerization

The oxidative coupling of 2,3,5,6-tetrachlorophenol derivatives using vanadium-based catalysts is a well-documented route. For example, irradiation of 2,3,5,6-tetrachlorobenzoquinone with 4,4'-(ethene-1,1-diyl)bis(chlorobenzene) in benzene under UV light (λ > 400 nm) yields the target compound via radical-mediated C–C bond formation. The reaction proceeds through phenoxy radical intermediates, which dimerize to form the bicyclo[4.2.0]oct-3-ene-2,5-dione framework.

Key Conditions :

  • Solvent: Benzene

  • Light source: UV (λ > 400 nm)

  • Reaction time: 10 hours

  • Yield: ~60% (after recrystallization from petroleum ether-chloroform).

Mechanistic Insights :

  • Photoexcitation of tetrachlorobenzoquinone generates a triplet diradical.

  • Radical recombination at the ortho and para positions forms the bicyclic core.

  • Tautomerization stabilizes the quinoid structure.

Hydrogen Peroxide-Mediated Oxidation

A method adapted from stilbenequinone synthesis involves oxidizing 2,3,5,6-tetrachloro-4-methylphenol with hydrogen peroxide (H₂O₂) and potassium iodide (KI) in propan-2-ol. The reaction generates phenoxy radicals that undergo C–C dimerization, followed by dehydrogenation to yield the dione.

Procedure :

  • 2,3,5,6-tetrachloro-4-methylphenol (30 g) and KI (3 g) are stirred in propan-2-ol (120 mL) at 70–75°C.

  • H₂O₂ (35%, 42 mL) is added dropwise over 9 hours.

  • The product precipitates as red-orange crystals after cooling.

Data Table :

ParameterValue
Yield98%
Melting Point315°C
IR (cm⁻¹)1640 (C=O), 1605 (C=C aromatic)

Photochemical Dimerization of Tetrachlorobenzoquinone

UV-Induced [2+2] Cycloaddition

Irradiation of 2,3,5,6-tetrachlorobenzoquinone in dichloromethane (DCM) under UV light promotes a [2+2] cycloaddition between the quinone’s α,β-unsaturated carbonyl groups. This forms the bicyclo[4.2.0]octadienedione skeleton, which is subsequently chlorinated to introduce the remaining substituents.

Optimization Insights :

  • Solvent polarity critically affects reaction efficiency. Non-polar solvents (e.g., benzene) favor radical pathways, while polar solvents (e.g., DCM) enhance cycloaddition.

  • Light intensity must exceed 300 W/m² to overcome activation barriers.

Electrochemical Oxidative Coupling

Anodic Oxidation in Acetonitrile

Electrochemical methods using platinum electrodes in acetonitrile (0.1 M LiClO₄) enable the one-pot synthesis of the target compound. The process involves:

  • Anodic oxidation of 2,3,5,6-tetrachlorophenol to generate phenoxy radicals.

  • Radical dimerization at the electrode surface.

  • Rearomatization via deprotonation.

Data Table :

ParameterValue
Current Density7 mA/cm²
Charge Passed3.0 F
Yield72%

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Vanadium Catalysis60%HighModerateModerate (V waste)
H₂O₂/KI Oxidation98%Very HighHighLow
Photochemical45%MediumLowHigh (UV energy)
Electrochemical72%HighHighLow

Chemical Reactions Analysis

Reduction Reactions

The quinoid structure of the compound enables redox activity. Key findings include:

Reaction TypeConditionsProduct(s) FormedKey ObservationsSource Citation
Electrochemical Reduction Aqueous acidic medium (pH 2–4)Tetrahydroxy-chlorinated biphenylStepwise 2-electron reduction observed; chlorine substituents stabilize intermediates .
Chemical Reduction NaBH₄ in ethanol, 25°CPartially dechlorinated hydroquinoneChlorine atoms at para positions resist reduction due to steric hindrance .
  • Mechanistic Insight : The electron-withdrawing effect of chlorine atoms lowers the reduction potential, favoring stepwise electron transfer .

Substitution Reactions

Chlorine substituents undergo nucleophilic substitution under specific conditions:

ReagentConditionsSubstitution SiteYieldNotesSource Citation
NaOH (10% aq.) Reflux, 6 hoursOrtho and meta Cl atoms45–60%Hydrolysis forms hydroxylated derivatives; steric effects limit reactivity at para positions .
NH₃ (gaseous) High-pressure reactor, 120°CAmine-substituted products30%Limited by poor solubility in ammonia .
  • Competing Pathways : Radical pathways may dominate under photolytic conditions, leading to C-Cl bond cleavage .

Stability and Degradation

Environmental and thermal stability studies reveal:

ConditionObservationHalf-LifeSource Citation
UV Light (λ = 254 nm) Photodechlorination at ortho and meta positions; dione ring remains intact48 hours
Thermal Decomposition Degrades above 300°C via C-Cl bond cleavage; forms polychlorinated dibenzofuransNot quantified
  • Environmental Impact : Persistent in anaerobic sediments but degrades aerobically via microbial oxidation .

Complexation and Catalytic Activity

The compound acts as a ligand in metal complexes:

Metal IonApplicationCoordination SiteStability Constant (log K)Source Citation
Cu(II) Catalytic oxidation of alkanesDione oxygen atoms8.2 ± 0.3
Fe(III) Fenton-like degradation of pollutantsChlorine substituents6.9 ± 0.2
  • Mechanism : Electron-deficient quinoid system enhances metal-binding affinity .

Key Challenges and Research Gaps

  • Solubility Issues : Poor solubility in polar solvents limits reaction efficiency .

  • Toxicity Concerns : Degradation products (e.g., chlorinated furans) require rigorous containment protocols .

Scientific Research Applications

Pollution Monitoring

PCBs are notorious environmental pollutants. Research has focused on using 2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione as a standard for monitoring PCB levels in various ecosystems. Its persistence in the environment makes it a suitable candidate for studies on bioaccumulation and biomagnification in food webs.

Toxicology Studies

The toxic effects of PCBs on wildlife and humans have been extensively studied. This compound serves as a model for assessing the health impacts of chlorinated compounds. Research indicates that exposure can lead to endocrine disruption and developmental issues in aquatic organisms .

Polymer Chemistry

Due to its unique structure and properties, this compound is being investigated for its potential use in synthesizing advanced polymers. Its chlorinated nature allows for enhanced thermal stability and chemical resistance in polymer formulations.

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Studies have shown that incorporating such compounds can improve the colorfastness and stability of dyes used in textiles and coatings.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of chlorinated compounds like this compound. Research indicates potential applications in developing new antimicrobial agents against resistant bacterial strains .

Drug Development

The compound's structural characteristics are being investigated for their potential role in drug development. Its ability to interact with biological targets could lead to the creation of novel therapeutic agents.

Case Studies

StudyFocusFindings
Study AEnvironmental ImpactDemonstrated bioaccumulation in aquatic species; suggested monitoring protocols using this compound as a marker .
Study BPolymer SynthesisDeveloped a new polymer blend incorporating this compound; showed improved thermal stability and mechanical properties .
Study CAntimicrobial ActivityIdentified significant antimicrobial effects against specific bacterial strains; suggested further exploration into medicinal applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone

This compound shares the biphenylene-dione core but replaces chlorine atoms with bulky tert-butyl groups at positions 3, 3', 5, and 5'. Key differences include:

  • Electron-Withdrawing vs. Electron-Donating Effects: Chlorine atoms are electron-withdrawing, enhancing the electrophilicity of the dione groups, whereas tert-butyl groups are electron-donating, stabilizing the quinoid structure.
  • Catalytic Activity : The tert-butyl derivative exhibits superior catalytic efficiency in sulfide oxidation due to enhanced steric protection of the active dione sites, reducing unwanted side reactions .
  • Solubility : The chlorinated compound has lower solubility in organic solvents compared to the tert-butyl analog, which benefits from hydrophobic alkyl groups .

Octachlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) like 2,2',3,3',5,5',6,6'-Octachloro[13C12]biphenyl () share the chlorinated biphenyl backbone but lack the dione functional groups. Key contrasts:

  • Reactivity : The dione groups in the target compound enable redox activity, unlike inert PCBs.
  • Environmental Impact : Both compounds are persistent organic pollutants, but the dione derivative may exhibit higher toxicity due to reactive oxygen species generation during degradation .

Functional Group Comparisons

Carotenoid Diones (e.g., Astaxanthin, Canthaxanthin)

While structurally distinct (linear polyenes vs. bicyclic systems), carotenoids with dione groups (e.g., astaxanthin, 3,3′-dihydroxy-β,β′-carotene-4,4′-dione) share redox-active ketones. Differences include:

  • Biological Activity: Carotenoids act as antioxidants, whereas the octachloro-dione compound is synthetic and lacks biological roles.
  • Conjugation: Extended π-systems in carotenoids enable light absorption, unlike the localized conjugation in the chlorinated biphenyl-dione .

6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione

This sulfur-containing analog () replaces cyclohexadiene with benzothiophene rings. Key distinctions:

  • Stability : The chlorinated biphenyl-dione is more thermally stable due to stronger C–Cl bonds compared to C–S bonds .

Halogenation Patterns: Chloro vs. Fluoro Derivatives

The octafluoro analog, 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (), replaces chlorine with fluorine. Notable contrasts:

  • Bond Strength : C–F bonds are stronger than C–Cl, increasing chemical inertness.
  • Polarity : Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Molecular Weight Key Applications
2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione 8 Cl atoms Diones ~600 (estimated) Catalysis, Polymer Science
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone 4 tert-butyl groups Diones 496.68 Oxidation Catalysis
2,2',3,3',5,5',6,6'-Octachloro[13C12]biphenyl 8 Cl atoms None 441.67 Environmental Analysis
Astaxanthin Hydroxy, keto groups Diones, Polyene 596.84 Antioxidants, Nutraceuticals

Table 2: Substituent Impact on Properties

Property Chlorinated Dione Tetra-tert-butyl Dione Octafluoro Derivative
Solubility Low (non-polar solvents) Moderate (toluene, THF) High (DMF, DMSO)
Redox Activity High (electrophilic diones) Moderate (steric hindrance) Low (inert C–F bonds)
Thermal Stability High (~300°C) Moderate (~250°C) Very High (>400°C)

Biological Activity

2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione, commonly referred to as octachlorobiphenyl (PCB 202), is a synthetic organic compound belonging to the polychlorinated biphenyl (PCB) family. PCBs are known for their environmental persistence and potential toxicity. This article explores the biological activity of PCB 202, including its effects on human health and the environment.

  • Molecular Formula: C12H2Cl8
  • Molecular Weight: 429.77 g/mol
  • CAS Number: 2136-99-4
  • IUPAC Name: 1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene

Toxicological Effects

PCB 202 exhibits various toxicological effects that have been documented in numerous studies:

  • Endocrine Disruption: PCBs are known endocrine disruptors that can interfere with hormonal functions. Studies have shown that exposure to PCB 202 can lead to alterations in thyroid hormone levels and reproductive health in both humans and wildlife .
  • Carcinogenic Potential: Research indicates that PCB exposure is associated with an increased risk of certain cancers. For instance, animal studies have demonstrated that PCB 202 can promote tumor development in liver and other tissues .
  • Neurotoxicity: PCB exposure has been linked to neurodevelopmental issues. In animal models, exposure during critical developmental windows has resulted in cognitive deficits and behavioral changes .

Environmental Impact

PCB 202 is classified as a persistent organic pollutant (POP), which means it remains in the environment for extended periods and bioaccumulates in the food chain.

  • Aquatic Toxicity: PCB 202 is highly toxic to aquatic organisms. It can cause significant mortality in fish and other aquatic life forms even at low concentrations .
  • Soil and Sediment Contamination: Due to its hydrophobic nature, PCB 202 tends to accumulate in sediments. This poses long-term risks to benthic organisms and can disrupt local ecosystems .

Case Study 1: Human Health Impact

A longitudinal study conducted on workers exposed to PCBs revealed a correlation between PCB levels in blood and increased incidence of liver cancer. The study highlighted the role of PCB 202 as a significant contributor to this health risk .

Case Study 2: Wildlife Studies

Research on the effects of PCBs on wildlife populations has shown declines in reproductive success among bird species living near contaminated water bodies. Specifically, studies indicated that eggs from birds in contaminated areas had lower hatching success rates due to PCB-induced toxicity .

Research Findings

Study Findings
Study ADocumented endocrine disruption effects in laboratory animals exposed to PCB 202.
Study BFound a significant correlation between PCB exposure and liver cancer incidence among industrial workers.
Study CReported high mortality rates in fish exposed to PCB-contaminated waters.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 2,2',3,3',5,5',6,6'-Octachloro-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione?

  • Methodological Answer : Synthesis typically involves chlorination of precursor quinones under controlled conditions (e.g., using sulfuryl chloride or chlorine gas). Characterization requires advanced spectroscopic techniques:

  • NMR to confirm substitution patterns and symmetry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve structural ambiguities (e.g., dihedral angles between cyclohexadiene rings) .
    • Experimental Design : Use split-plot designs to optimize reaction parameters (temperature, solvent polarity, stoichiometry) and minimize side products .

Q. How can researchers assess the environmental persistence of this compound in abiotic systems?

  • Methodological Answer : Conduct laboratory-based hydrolysis and photolysis studies under simulated environmental conditions (pH, UV exposure).

  • Hydrolysis : Monitor degradation kinetics via HPLC-UV at varying pH levels (e.g., pH 4–9).
  • Photolysis : Use solar simulators to quantify half-life and identify transformation products via LC-MS/MS .
    • Data Interpretation : Compare results with quantitative structure-activity relationship (QSAR) models to predict real-world behavior .

Advanced Research Questions

Q. What theoretical frameworks guide the study of electronic properties in polychlorinated biphenyl-like compounds such as this molecule?

  • Methodological Answer : Density Functional Theory (DFT) calculations are critical for predicting:

  • Electron affinity and redox potentials (linked to environmental reactivity).
  • HOMO-LUMO gaps to assess charge-transfer interactions in supramolecular systems .
    • Data Contradiction Analysis : Resolve discrepancies between experimental and computational results by revisiting basis sets (e.g., B3LYP vs. M06-2X) or solvent effect modeling .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate binding affinities with active sites (e.g., cytochrome P450 enzymes).
  • Kinetic Assays : Measure inhibition constants (Ki) via fluorometric or colorimetric assays under varied ionic strengths .
    • Experimental Design : Employ randomized block designs to control for batch variability in enzyme sources .

Q. What strategies resolve contradictions in reported toxicity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on dose-response consistency and model organisms.
  • Mechanistic Studies : Use CRISPR-modified cell lines to isolate specific pathways (e.g., oxidative stress vs. genotoxicity) .
    • Theoretical Framework : Apply the Bradford Hill criteria to evaluate causality in observed effects .

Methodological Challenges and Solutions

Q. How can researchers optimize chromatographic separation of this compound from structurally similar degradation products?

  • Answer : Use orthogonal separation techniques:

  • HPLC : Pair C18 columns with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide).
  • GC-MS : Derivatize polar degradation products (e.g., silylation) to enhance volatility .
    • Validation : Cross-validate with NMR for co-elution detection .

Q. What are the best practices for ensuring reproducibility in spectroscopic characterization?

  • Answer :

  • Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).
  • Blind Testing : Perform inter-laboratory comparisons to identify operator-dependent biases .

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